molecular formula C11H13BrN2O3 B7588224 3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid

3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid

Cat. No. B7588224
M. Wt: 301.14 g/mol
InChI Key: WGQZMFPAELOKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid, also known as Boc-3-bromo-L-phenylalanine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of phenylalanine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acidL-phenylalanine is not well understood. However, it is believed to interact with enzymes involved in the biosynthesis of natural products and inhibit their activity. This compound has also been shown to inhibit the activity of proteases and other enzymes involved in various biological processes.
Biochemical and Physiological Effects:
3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acidL-phenylalanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acidL-phenylalanine in lab experiments include its ease of synthesis, stability, and versatility. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acidL-phenylalanine. These include further studies on its mechanism of action, optimization of its synthetic route, and evaluation of its potential in drug discovery and development. Additionally, studies on the toxicity and pharmacokinetics of this compound are needed to fully understand its potential applications in medicine.

Synthesis Methods

The synthesis of 3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acidL-phenylalanine involves the reaction between 3-bromobenzylamine and Boc-phenylalanine. This reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using chromatographic techniques.

Scientific Research Applications

3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acidL-phenylalanine has been extensively studied for its potential applications in drug discovery and development. It has been used as a building block for the synthesis of various compounds, including peptidomimetics and enzyme inhibitors. This compound has also been studied for its potential as a substrate for enzymes involved in the biosynthesis of natural products.

properties

IUPAC Name

3-[(3-bromophenyl)methylcarbamoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c12-9-3-1-2-8(6-9)7-14-11(17)13-5-4-10(15)16/h1-3,6H,4-5,7H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQZMFPAELOKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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